(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine
Description
The compound “(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine” (hereafter referred to as Compound A) is a stereochemically complex molecule with distinct functional groups:
- (4S)-2,2-Dimethyl-1,3-dioxolan-4-yl group: A chiral dioxolane ring that enhances solubility and influences stereoselective interactions.
- N-hydroxy-N-(phenylmethyl)methanamine: A bifunctional amine with a benzyl (phenylmethyl) group and hydroxylamine moiety, likely contributing to redox activity or metal chelation.
Properties
CAS No. |
214532-72-6 |
|---|---|
Molecular Formula |
C21H23NO3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[(S)-1-benzothiophen-2-yl-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-N-benzylhydroxylamine |
InChI |
InChI=1S/C21H23NO3S/c1-21(2)24-14-17(25-21)20(22(23)13-15-8-4-3-5-9-15)19-12-16-10-6-7-11-18(16)26-19/h3-12,17,20,23H,13-14H2,1-2H3/t17-,20+/m1/s1 |
InChI Key |
WPEGYFYPHDHZLC-XLIONFOSSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](C2=CC3=CC=CC=C3S2)N(CC4=CC=CC=C4)O)C |
Canonical SMILES |
CC1(OCC(O1)C(C2=CC3=CC=CC=C3S2)N(CC4=CC=CC=C4)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile to form benzo[b]thiophene, followed by further functionalization to introduce the dioxolan and hydroxy groups . Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .
Scientific Research Applications
(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit the activity of certain kinases, leading to the disruption of cancer cell proliferation and induction of apoptosis . The molecular pathways involved may include the inhibition of signal transduction pathways critical for cell growth and survival .
Comparison with Similar Compounds
Core Heterocyclic Systems
Analysis :
Stereochemical and Functional Group Comparisons
Analysis :
- Compound A’s (alphaS,4S) stereochemistry contrasts with the (4S,5S) dioxolane derivatives in , which lack the hydroxylamine group but share chiral dioxolane motifs. This difference may impact solubility and target selectivity.
- The N-hydroxy-N-benzylamine group in Compound A is unique compared to methoxy-substituted benzeneethanamines (e.g., 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine hydrochloride in ). The hydroxylamine moiety could confer antioxidant or nitric oxide synthase inhibitory activity, unlike the methoxy group’s electron-donating effects .
Analysis :
- For example, the dioxolane ring might be introduced via ketone protection or stereoselective oxidation .
Physicochemical and Pharmacokinetic Properties
Analysis :
Biological Activity
The compound (alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine is a synthetic derivative belonging to the class of benzo[b]thiophene compounds. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound is characterized by a benzo[b]thiophene core substituted with a hydroxylamine and a dimethyldioxolane moiety. The molecular formula is , and its IUPAC name reflects its complex structure.
Anticancer Activity
Research indicates that benzo[b]thiophene derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines. The compound was evaluated against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, yielding IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine | MCF-7 | 6.2 |
| - | HCT-116 | 4.5 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound's antimicrobial potential was assessed against various bacterial strains, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined to evaluate its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These findings indicate that the compound possesses notable antibacterial properties, making it a candidate for further development in treating bacterial infections.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. A study reported that it significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Case Study on Anticancer Efficacy : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
- Case Study on Antimicrobial Resistance : A comparative study highlighted the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus, indicating its potential as an alternative treatment option in the face of rising antimicrobial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
